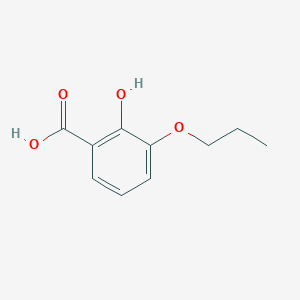
3-Propoxysalicylic acid
Numéro de catalogue B8636325
Poids moléculaire: 196.20 g/mol
Clé InChI: KOWNVTTYRATABG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US04146631
Procedure details


2,3-Dihydroxybenzoic acid (6.16 g) and propyl iodide (6.8 g) were added to a mixture of aqueous potassium hydroxide solution (20 ml, 25% w/v), water (50 ml) and ethanol (50 ml) and the mixture was stirred and heated at reflux for 5 hours. A further quantity of propyl iodide (17 g) was then added and the mixture was again heated at reflux for 4 hours, small quantities of solid potassium hydroxide being added meanwhile in order to keep the pH at about 10. Decolourizing charcoal was then carefully added, the mixture was filtered hot and the filtrate was acidified to pH 1 by treatment with concentrated hydrochloric acid. The resulting solid was filtered off and dissolved in aqueous ammonia solution (2N), and the solution was treated with decolourizing charcoal, filtered, and the filtrate was acidified to pH 1 by treatment with hydrochloric acid to give 3-propoxysalicylic acid (5.1 g), m.p. 114°-118° C.








Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH2:12](I)[CH2:13][CH3:14].[OH-].[K+].C>C(O)C.O>[CH2:12]([O:11][C:10]1[CH:9]=[CH:8][CH:7]=[C:3]([C:4]([OH:6])=[O:5])[C:2]=1[OH:1])[CH2:13][CH3:14] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.16 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=O)O)C=CC=C1O
|
|
Name
|
|
|
Quantity
|
6.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)I
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)I
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 5 hours
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was again heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 hours
|
|
Duration
|
4 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered hot
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid was filtered off
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in aqueous ammonia solution (2N)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solution was treated with decolourizing charcoal
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)OC1=C(C(C(=O)O)=CC=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 65% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
